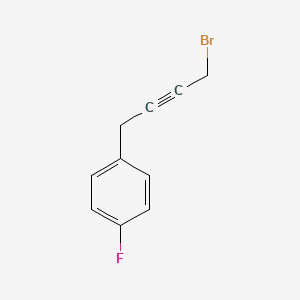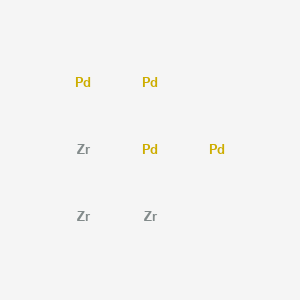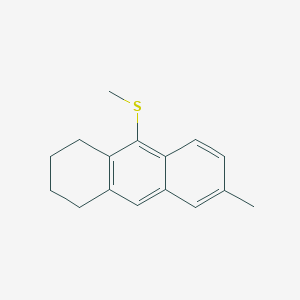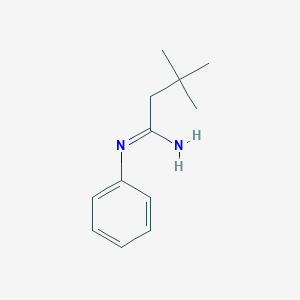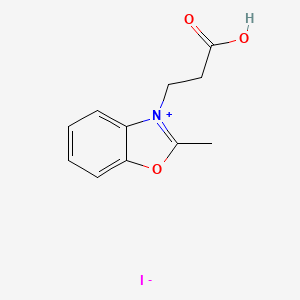![molecular formula C7H14ClGeNO3 B14264253 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 135825-74-0](/img/structure/B14264253.png)
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[333]undecane is a unique compound characterized by its bicyclic structure, which includes a germanium atom
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of a suitable precursor with chloromethylating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly with electrophiles and nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or a component in drug delivery systems.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including materials science and catalysis.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane involves its interaction with molecular targets through its reactive chloromethyl group and bicyclic structure. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity. The pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains a silicon atom instead of germanium and has similar reactivity and applications.
1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane: This compound contains a tin atom and exhibits different chemical properties due to the presence of tin.
The uniqueness of this compound lies in its germanium atom, which imparts distinct chemical properties and reactivity compared to its silicon and tin analogs.
Eigenschaften
CAS-Nummer |
135825-74-0 |
|---|---|
Molekularformel |
C7H14ClGeNO3 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-(chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C7H14ClGeNO3/c8-7-9-11-4-1-10(2-5-12-9)3-6-13-9/h1-7H2 |
InChI-Schlüssel |
ZKSOVQMDDJZUCA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Ge]2(OCCN1CCO2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
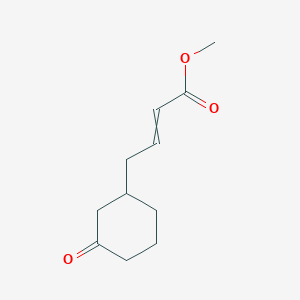
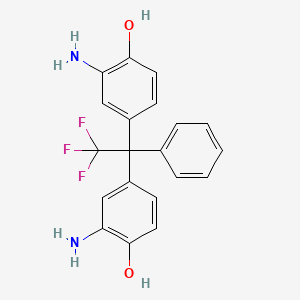
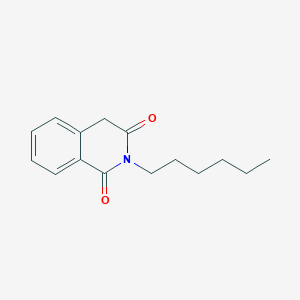
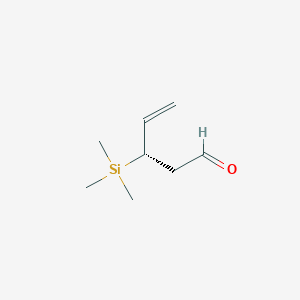
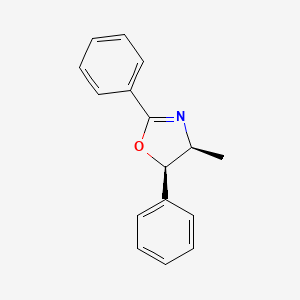
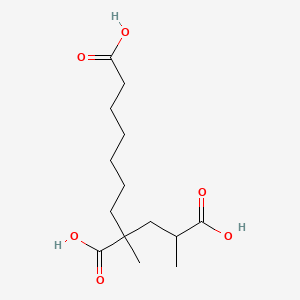
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)
